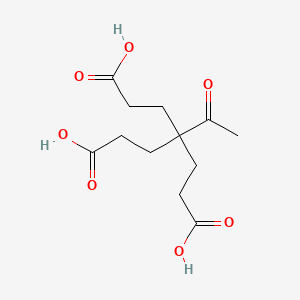

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions to achieve the desired structure. In the case of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, the synthesis was accomplished in six steps starting from dimethyl-meso-2,5-dibromohexanedioate, resulting in a 28% total yield. A critical step in this process was the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate using 1-bromo-2-chloroethane . This method demonstrates the complexity and intricacy involved in synthesizing cyclic compounds that can serve as analogues to biologically relevant molecules.

Molecular Structure Analysis

The molecular structure of compounds is pivotal in determining their chemical reactivity and interaction with biological systems. For instance, the rigid structure of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid makes it a non-chiral analogue of 2-aminoadipic acid, which could have implications in its biological activity . Similarly, the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester involves creating a functionalized cyclohexene skeleton, where the absolute configurations of key intermediates were confirmed by two-dimensional NMR studies . These configurations are crucial for the compound's potential pharmaceutical applications.

Chemical Reactions Analysis

Chemical reactions are the foundation of synthesis in organic chemistry. The papers describe key reactions such as ring-closing metathesis and diastereoselective Grignard reactions, which were used to synthesize a functionalized cyclohexene derivative . These reactions are not only important for the formation of the desired compounds but also for the introduction of specific functional groups that define the compound's properties and potential applications.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is essential for predicting its behavior in various environments. For example, the study of 4-heptanone as a beta-oxidation product of 2-ethylhexanoic acid from plasticizers involved the analysis of volatile organic compounds in human urine using GC/MS. The identification of various oxidation products and their corresponding mass spectra provides insight into the metabolic pathways of substances like 2-ethylhexanoic acid and potentially other branched-chain drugs and environmental pollutants . This research contributes to our understanding of how certain compounds are processed in the human body and their potential impact on health.

Propriétés

IUPAC Name |

4-acetyl-4-(2-carboxyethyl)heptanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-8(13)12(5-2-9(14)15,6-3-10(16)17)7-4-11(18)19/h2-7H2,1H3,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSUSCRIJWNGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCC(=O)O)(CCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605015 |

Source

|

| Record name | 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid | |

CAS RN |

5617-46-9 |

Source

|

| Record name | 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)